molecular formula C23H22N2O3S B2419166 ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate CAS No. 681168-68-3

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate

Cat. No.: B2419166
CAS No.: 681168-68-3
M. Wt: 406.5
InChI Key: GQFGKKTWRWFFRT-UHFFFAOYSA-N
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Description

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Scientific Research Applications

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

Preparation Methods

The synthesis of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-5,9-10,12-14H,2,6-8,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGKKTWRWFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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